Nesolicaftor

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Nesolicaftor hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die CFTR-Modulation und ihre Auswirkungen auf den Ionentransport zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Verbesserung der CFTR-Funktion in Zellmodellen von Mukoviszidose.

Medizin: Als potenzieller Therapeutikum zur Verbesserung der Lungenfunktion bei Mukoviszidose-Patienten untersucht.

Industrie: Wird bei der Entwicklung neuer CFTR-Modulatoren und Kombinationstherapien eingesetzt

5. Wirkmechanismus

This compound wirkt, indem es die Boten-RNA (mRNA)-Vorlage stabilisiert, die für die CFTR-Proteinproduktion verwendet wird. Diese Stabilisierung verstärkt die Produktion von funktionellem CFTR-Protein, das für die Aufrechterhaltung des richtigen Ionentransports durch Epithelzellen unerlässlich ist. Die Verbindung interagiert mit dem Poly(rC)-bindenden Protein 1 (PCBP1), einem Protein, das die CFTR-mRNA reguliert, wodurch die Menge an CFTR-Protein erhöht wird, das für andere Therapien zur Verfügung steht .

Ähnliche Verbindungen:

Elexacaftor: Ein weiterer CFTR-Modulator, der durch Korrektur der Faltung des CFTR-Proteins wirkt.

Tezacaftor: Funktioniert ähnlich wie Elexacaftor, jedoch mit einer anderen molekularen Struktur.

Ivacaftor: Ein Potenziator, der die Gating-Funktion des CFTR-Proteins verbessert.

Einzigartigkeit von this compound: this compound ist in seinem Wirkmechanismus als Verstärker einzigartig, der die Gesamtproduktion von CFTR-Protein erhöht, anstatt nur seine Faltung zu korrigieren oder seine Funktion zu verbessern. Dies macht es zu einer wertvollen Ergänzung von Kombinationstherapien für Mukoviszidose .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Nesolicaftor involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with a cyclobutylamine derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nesolicaftor unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter kontrollierten pH-Wert- und Temperaturbedingungen.

Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .

Wirkmechanismus

Nesolicaftor functions by stabilizing the messenger RNA (mRNA) template used for CFTR protein production. This stabilization enhances the production of functional CFTR protein, which is crucial for maintaining proper ion transport across epithelial cells. The compound interacts with poly (rC)-binding protein 1 (PCBP1), a protein that regulates CFTR mRNA, thereby increasing the amount of CFTR protein available for other therapies to work on .

Vergleich Mit ähnlichen Verbindungen

Elexacaftor: Another CFTR modulator that works by correcting the folding of the CFTR protein.

Tezacaftor: Functions similarly to Elexacaftor but with a different molecular structure.

Ivacaftor: A potentiator that enhances the gating function of the CFTR protein.

Uniqueness of Nesolicaftor: this compound is unique in its mechanism of action as an amplifier, which increases the overall production of CFTR protein rather than just correcting its folding or enhancing its function. This makes it a valuable addition to combination therapies for cystic fibrosis .

Eigenschaften

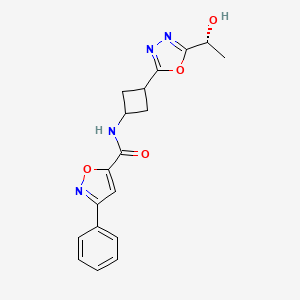

IUPAC Name |

N-[3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutyl]-3-phenyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-10(23)17-20-21-18(25-17)12-7-13(8-12)19-16(24)15-9-14(22-26-15)11-5-3-2-4-6-11/h2-6,9-10,12-13,23H,7-8H2,1H3,(H,19,24)/t10-,12?,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEHHUISIBFLHX-QFWMXSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953130-87-4 | |

| Record name | Nesolicaftor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1953130874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTI-428 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(trans-3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutyl)-3-phenyl-1,2-oxazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NESOLICAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2U4ZA62U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.